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molecular formula C15H13BrO2 B8666681 Benzyl 4-bromo-2-methylbenzoate

Benzyl 4-bromo-2-methylbenzoate

Cat. No. B8666681
M. Wt: 305.17 g/mol
InChI Key: QEZVRJNTXBDINZ-UHFFFAOYSA-N
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Patent
US06252090B1

Procedure details

Using General Esterification Method C; 2-methyl-4-bromo-benzoic acid (2.15 g, 10.0 mmols) was refluxed for 3h with 10 mL SOCl2. The resulting solution concentrated under reduced pressure and the crude acyl chloride was combined with benzyl alcohol (1.08 g, 10.0 mmols) and pyridine (1.6 mL, 20.0 mmols) to give the title compound (2.4 g, 80%) after work-up and column chromatography (2-5% EtOAc-hexanes) as a colorless oil.
[Compound]
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12](O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N1C=CC=CC=1>O=S(Cl)Cl>[Br:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([O:6][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:5])=[C:2]([CH3:1])[CH:10]=1

Inputs

Step One
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)Br
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
1.08 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OCC2=CC=CC=C2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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